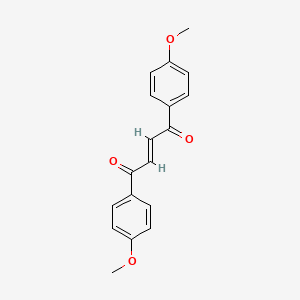

![molecular formula C24H17FN4O2S B2543277 N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1173731-58-2](/img/structure/B2543277.png)

N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound that belongs to a class of novel synthetic molecules with potential antimicrobial properties. The compound features a quinazolinyl core, which is a common structural motif in medicinal chemistry due to its biological relevance and potential therapeutic applications. The presence of a fluorophenyl group and a thioacetamide moiety suggests that the compound could exhibit unique physical and chemical properties, as well as biological activity .

Synthesis Analysis

The synthesis of related quinazolinyl compounds involves the reaction of suitable precursors such as ethyl(1 E)-N-(4-oxo-2-phenylquinazolin-3(4 H)-yl)ethanimidoate with reactive aromatic amines. The process typically includes steps that ensure the formation of the desired unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines. The synthesis is carried out under conditions that favor the formation of the quinazolinyl core and subsequent functionalization at specific positions on the molecule .

Molecular Structure Analysis

The molecular structure of compounds in this class is confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry. These techniques provide detailed information about the molecular framework, the nature of substituents, and the overall molecular conformation. For some compounds, single-crystal X-ray diffraction is used to obtain precise structural data, which is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their structural features. The presence of the quinazolinyl core, along with various substituents, can affect the molecule's reactivity towards different reagents and conditions. The study of these reactions is essential for optimizing the synthesis process and for modifying the compound to enhance its biological activity. Structural effects on reactivity are also studied to understand how different functional groups contribute to the overall chemical behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide and related compounds are characterized by their spectroscopic data. These properties include solubility, melting point, stability, and reactivity. The antimicrobial activity of these compounds is evaluated against various bacterial and fungal strains, and their minimum inhibition zones are determined. The compounds' efficacy is compared to reference agents to assess their potential as antimicrobial agents. Additionally, in silico molecular docking studies are conducted to propose a mechanism of action by which these compounds interact with the active sites of target enzymes .

Scientific Research Applications

Synthesis and Anticancer Activity

N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is part of a broader class of compounds that have been synthesized for potential anticancer applications. Studies have demonstrated the synthesis of novel compounds with structural similarities, focusing on their biological activities, particularly anticancer effects. For instance, compounds within this class have been synthesized via aminolysis of activated acids and alkylation processes. The resultant compounds have shown promising in vitro anticancer activities against various cancer cell lines, including non-small cell lung cancer and CNS cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Berest et al., 2011). Further studies have expanded on this by synthesizing compounds with thiazole and thiadiazole fragments, showing significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, thereby indicating the structural versatility and therapeutic potential of these compounds in oncology (Kovalenko et al., 2012).

Antimicrobial and Anticonvulsant Activities

Beyond anticancer applications, compounds within this chemical class have been evaluated for their antimicrobial activities. Research has shown the synthesis and characterization of related compounds with significant antimicrobial effects against various bacterial strains, suggesting their potential use in treating bacterial infections (Antypenko et al., 2017). Additionally, the anticonvulsant activities of similar compounds have been explored, with some showing moderate effects in seizure models, which could pave the way for new treatments in epilepsy and related neurological disorders (Bunyatyan et al., 2020).

Analgesic Properties

Recent studies have also investigated the analgesic properties of compounds related to N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide. These studies synthesized derivatives and evaluated their analgesic effectiveness, showing significant activity and highlighting the potential of these compounds in pain management (Osarodion, 2023).

properties

IUPAC Name |

N-(4-fluorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O2S/c25-16-10-12-17(13-11-16)26-20(30)14-32-24-27-19-9-5-4-8-18(19)22-28-21(23(31)29(22)24)15-6-2-1-3-7-15/h1-13,21H,14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRNOKXDGBBPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2543194.png)

![(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2543195.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)

![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)

![methyl 4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2543201.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2543203.png)

![3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B2543204.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2543208.png)

![4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B2543211.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2543215.png)

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol](/img/structure/B2543216.png)